molecular formula C7H14N2O5 B13394340 2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid

2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid

Cat. No.: B13394340
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-THR-SER-OH typically involves the coupling of L-threonine and L-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of H-THR-SER-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-THR-SER-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

H-THR-SER-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-THR-SER-OH exerts its effects is primarily through its interactions with other molecules. The hydroxyl groups in threonine and serine can form hydrogen bonds with other molecules, facilitating various biochemical processes. These interactions are crucial in protein folding, enzyme catalysis, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-THR-SER-OH is unique due to the combination of threonine and serine, which provides distinct chemical properties and reactivity. The presence of both hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLGHLJTHMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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